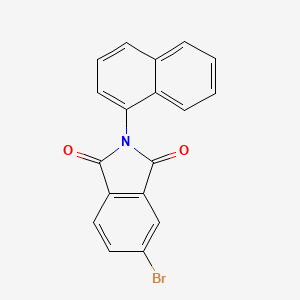![molecular formula C12H25NO4Si B14145102 N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine CAS No. 132123-95-6](/img/structure/B14145102.png)
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethylsilyl group and an ethoxycarbonyl group attached to the L-leucine molecule. This compound is often used in organic synthesis, particularly as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine typically involves the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: L-leucine is dissolved in an anhydrous solvent such as dichloromethane.
Step 2: Trimethylsilyl ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
Step 3: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-leucine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, alcohols, and amines are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxycarbonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: L-leucine and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Employed in the study of enzyme mechanisms and protein structure by protecting specific amino acid residues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect and release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine involves the protection of the amino group of L-leucine. The trimethylsilyl group provides steric hindrance, preventing the amino group from participating in unwanted reactions. The ethoxycarbonyl group stabilizes the compound and facilitates its removal under specific conditions, allowing for the controlled release of L-leucine.
Comparison with Similar Compounds
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-alanine
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-valine
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-isoleucine
Comparison: N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine is unique due to its specific application in protecting the amino group of L-leucine. While similar compounds are used to protect other amino acids, the choice of protecting group depends on the specific requirements of the synthesis process. The trimethylsilyl group provides a balance of steric hindrance and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
132123-95-6 |
|---|---|
Molecular Formula |
C12H25NO4Si |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-9(2)8-10(11(14)15)13-12(16)17-6-7-18(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI Key |
MPCIGWWLFKNWCP-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)


![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

